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molecular formula C9H15BrO4 B8330273 Dimethyl 2-(3-bromopropyl)-2-methylmalonate

Dimethyl 2-(3-bromopropyl)-2-methylmalonate

Cat. No. B8330273
M. Wt: 267.12 g/mol
InChI Key: VBBXQYUJIRHYHI-UHFFFAOYSA-N
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Patent
US08163729B2

Procedure details

HBr aq 48% (10 mL, 88.4 mmol) was added at room temperature to 2-(3-bromo-propyl)-2-methyl-malonic acid dimethyl ester (1.80 g, 6.74 mmol) and the mixture was stirred and heated at 120° C. for 24 hours. After cooling to room temperature, NaOH solution was added to reach pH 3 and the product was extracted using a mixture DCM:MeOH 95:5. The obtained crude (0.81 g, 62% yield) was clean enough to be used without further purification.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.C[O:3][C:4](=[O:15])[C:5]([CH2:11][CH2:12][CH2:13][Br:14])(C)[C:6](OC)=O.[OH-].[Na+]>>[Br:14][CH2:13][CH2:12][CH2:11][CH:5]([CH3:6])[C:4]([OH:15])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Br
Name
Quantity
1.8 g
Type
reactant
Smiles
COC(C(C(=O)OC)(C)CCCBr)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the product was extracted
CUSTOM
Type
CUSTOM
Details
The obtained crude (0.81 g, 62% yield)
CUSTOM
Type
CUSTOM
Details
to be used without further purification

Outcomes

Product
Name
Type
Smiles
BrCCCC(C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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